molecular formula C4H4N2O B8430442 4-Methyl-3H-pyrazol-3-one

4-Methyl-3H-pyrazol-3-one

Cat. No.: B8430442
M. Wt: 96.09 g/mol
InChI Key: WNRVXVWPXKDOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3H-pyrazol-3-one is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3H-pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid . Another method involves the use of terminal alkynes with aromatic aldehydes and molecular iodine .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The process may involve the use of solvents like dimethyl sulfoxide (DMSO) and oxidizing agents such as bromine to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
4-Methyl-3H-pyrazol-3-one has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases. Its derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazolone derivatives possess significant antibacterial and antifungal properties. For instance, modifications in the structure of this compound can enhance its efficacy against pathogens like Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, providing a basis for its use as an anti-inflammatory agent. In experimental models, it has demonstrated a reduction in joint swelling and pain comparable to traditional non-steroidal anti-inflammatory drugs .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazolone derivatives. For example, derivatives of this compound were screened against various cancer cell lines, revealing significant cytotoxic effects and the ability to induce apoptosis .

Chemical Research

Building Block in Organic Synthesis
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations, making it useful for developing new compounds with desired properties .

Material Science

Fluorescent Materials
The unique structural characteristics of this compound contribute to its application in creating fluorescent materials. Pyrazolone derivatives have been explored for their photophysical properties, which are beneficial in optoelectronic applications such as sensors and light-emitting devices .

Agricultural Applications

Agrochemicals
Due to their biological activity, pyrazolone derivatives are also being researched as potential agrochemicals. Their effectiveness against plant pathogens suggests that they could be developed into novel pesticides or fungicides .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusSignificant growth inhibition
AntifungalCandida albicansHigh antifungal efficacy
Anti-inflammatoryArthritis modelReduced swelling and pain
AnticancerBreast cancer cellsInduction of apoptosis

Table 2: Synthetic Applications

Reaction TypeDescriptionProductsReference
CondensationReaction with aldehydesPyrazolone derivatives
CyclizationFormation of heterocyclesComplex organic compounds

Case Studies

  • Antimicrobial Efficacy Study : A series of pyrazolone derivatives were synthesized and tested against various bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial activity against E. coli and Bacillus subtilis, demonstrating the importance of structure-activity relationships in drug design .
  • Anti-inflammatory Mechanism Investigation : In a controlled study involving arthritic models, administration of a pyrazolone derivative resulted in significant reductions in inflammation markers compared to untreated controls. Histological analyses confirmed decreased leukocyte infiltration in treated groups, supporting its potential as an anti-inflammatory agent .
  • Anticancer Screening : A derivative was evaluated against multiple cancer cell lines using MTT assays. The findings revealed IC50 values indicating potent anticancer activity, particularly against breast cancer cells, suggesting further exploration into its therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3H-pyrazol-3-one is unique due to its specific inhibition of alcohol dehydrogenase, making it a crucial compound in medical treatments for poisoning. Its versatility in undergoing various chemical reactions also sets it apart from other pyrazole derivatives .

Properties

Molecular Formula

C4H4N2O

Molecular Weight

96.09 g/mol

IUPAC Name

4-methylpyrazol-3-one

InChI

InChI=1S/C4H4N2O/c1-3-2-5-6-4(3)7/h2H,1H3

InChI Key

WNRVXVWPXKDOEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NC1=O

Origin of Product

United States

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